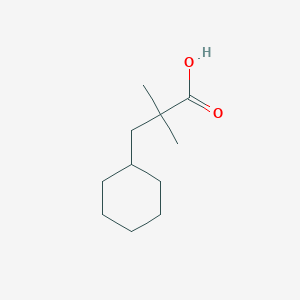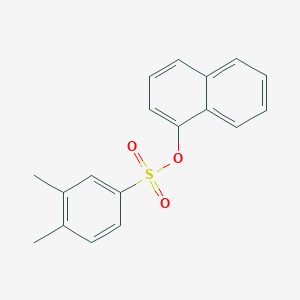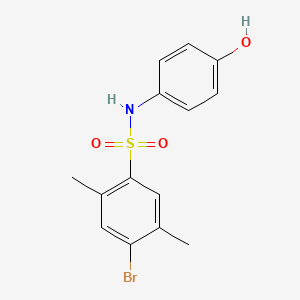
3-cyclohexyl-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
3-cyclohexyl-2,2-dimethylpropanoic acid is a complex organic compound. It consists of a cyclohexyl group (a six-membered carbon ring), a propanoic acid group (a three-carbon chain with a carboxylic acid at the end), and two methyl groups attached to the second carbon of the propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-cyclohexyl-2,2-dimethylpropanoic acid can be deduced from its name. The “3-cyclohexyl” indicates a cyclohexyl group attached to the third carbon of the propanoic acid backbone. The “2,2-dimethyl” indicates two methyl groups attached to the second carbon of the propanoic acid backbone .Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclization in Drug Discovery
- Research has developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which is efficient for synthesizing CMe2CF3-containing heteroarenes. These compounds are potentially useful in drug discovery (Shi et al., 2018).
- A method for direct synthesis of C(CF3)Me2-substituted heteroarenes via decarboxylative 1,1-dimethyltrifluoroethylation using 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been reported. This transition-metal-free approach provides an efficient route to these heteroarenes, also valuable in drug discovery processes (Liu et al., 2018).
Potential in Cerebral Stimulants
- Studies have explored the preparation of 2-dimethylaminoethyl esters of various carboxylic acids, including 2,2-dimethylpropanoic acid. These compounds were synthesized for pharmacological testing, indicating potential applications as cerebral stimulants (Protiva et al., 1990).
Insecticide Precursors and Pyrethroid Metabolites
- Research has focused on the synthesis of chrysanthemic acid and hemicaronic aldehyde, precursors of natural and unnatural pyrethroid insecticides, from 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid (Vos & Krief, 1979).
- A study developed a method for detecting pyrethroid metabolites in human urine, including compounds derived from 2,2-dimethyl cyclopropane-1-carboxylic acid, indicating its relevance in monitoring exposure to synthetic pyrethroids (Arrebola et al., 1999).
Cytotoxic Activity in Cancer Research
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and demonstrated anti-tumor activities, suggesting potential applications as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Wirkmechanismus
Target of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells
Mode of Action
It’s possible that it may interact with its targets in a similar manner to related compounds, which have been found to inhibit cell proliferation .
Result of Action
Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting potential antitumor effects.
Eigenschaften
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOAMBNKYPKWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)
![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)
![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)

![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)


![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)